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Compound of Interest

Compound Name: (Rac)-BRDO0705

Cat. No.: B15619945

(Rac)-BRDO0705 is a first-in-class, orally bioavailable small molecule that acts as a potent and
paralog-selective inhibitor of Glycogen Synthase Kinase 3a (GSK3a). Its uniqgue mechanism,
which decouples GSK3a inhibition from the activation of the canonical Wnt/p-catenin pathway,
represents a significant advancement in targeting the GSK3 family of kinases. This has
mitigated long-standing concerns about the on-target toxicity associated with pan-GSK3
inhibitors, opening new therapeutic avenues in oncology, neurology, and regenerative
medicine.[1][2] This guide provides a detailed overview of its mechanism, supported by
guantitative data, experimental protocols, and pathway visualizations.

Core Mechanism: Paralog-Selective Inhibition

The primary challenge in developing GSK3 inhibitors has been the high degree of homology
between the two paralogs, GSK3a and GSK3[, particularly within their ATP-binding domains
(95% identity).[1][2] BRDO705 achieves its selectivity through a rational design strategy that
exploits a key difference in the hinge binding domains: an aspartate (Asp133) in GSK3a versus
a glutamate (Glu196) in GSK3[.[1] This "Asp-Glu switch" allows for the design of compounds
with preferential binding to one paralog over the other.

The most critical consequence of this selectivity is the specific inhibition of GSK3a while
leaving GSK3[3 largely functional. Since GSK3p is the primary paralog responsible for
phosphorylating 3-catenin and targeting it for degradation, its continued activity prevents the
accumulation of B-catenin and subsequent activation of the Wnt signaling pathway—a major
driver of potential neoplastic toxicities associated with pan-GSK3 inhibition.[1]
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Caption: Core mechanism of BRD0705 selective action.

Quantitative Data Summary

The potency, selectivity, and pharmacokinetic properties of BRD0705 have been characterized

through various assays.

Table 1: In Vitro and Cellular Potency & Selectivity

Selectivity (vs.

Target Assay Type Value Reference
9 yyp GSK3a)

GSK3a Cell-free (IC50) 66 nM - [31[41[5]

GSK3p Cell-free (1C50) 515 nM 7.8-fold [3][4]

| GSK3a | Cellular (Kd) | 4.8 uM | - [[11[3][4] |
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Table 2: Kinome-Wide Selectivity Profile BRDO705 was tested against a panel of 311 human
kinases and demonstrated high selectivity. The most potently inhibited off-targets are listed

below.
Inhibition Value Selectivity (vs.
Off-Target Reference
(IC50) GSK3a IC50)
CDK2 6.87 yM ~87-fold [1]1[3]
CDK5 9.20 M ~116-fold [1][3]

| CDK3 | 9.74 uM | ~123-fold |[1][3] |

Table 3: In Vivo Pharmacokinetics in Mice

Parameter Administration Value Reference
Tmax Single Oral Dose 0.25 hours [1]
AUC Single Oral Dose 67.6 pymol/L*h [1]
Oral Bioavailability - 100% [1]

| Brain Permeability| - | Brain/Plasma Ratio of 0.16 |[6] |

Signaling Pathways and Therapeutic Applications
Decoupling from the Wnt/B-catenin Pathway

Pan-GSKa3 inhibitors trigger the stabilization of 3-catenin, leading to its translocation to the
nucleus and activation of TCF/LEF transcription factors, which can have pro-tumorigenic
effects. BRDO705 avoids this by selectively inhibiting GSK3a. Studies using TCF/LEF
luciferase reporter assays confirmed that treatment with BRD0O705 does not induce [3-catenin-
mediated transcriptional activation.[1][3] Furthermore, RNA sequencing analysis of cells treated
with BRD0O705 showed no enrichment for (3-catenin-related gene sets, unlike treatment with
pan-GSKa3 inhibitors.[1][7]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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